molecular formula C9H2Cl3F3N2O B12336129 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline

2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline

Cat. No.: B12336129
M. Wt: 317.5 g/mol
InChI Key: ZKGFXYJSXPOUOB-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline (CAS 1372142-36-3) is a multifunctional halogenated quinoxaline derivative of significant interest in advanced chemical research and development. With a molecular formula of C 9 H 2 Cl 3 F 3 N 2 O and a molecular weight of 317.48 , this compound serves as a versatile building block, particularly in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries . Quinoxaline cores are prominent in medicinal chemistry due to their diverse biological activities. Research on analogous quinoxaline structures has demonstrated their potential as key scaffolds in developing ligands for central nervous system targets, such as 5-HT3 receptors , and they have been extensively studied for antimicrobial , anticancer , and antiviral properties . The specific substitution pattern of chlorine and trifluoromethoxy groups on this quinoxaline derivative enhances its reactivity for nucleophilic aromatic substitution, making it a valuable intermediate for constructing compound libraries for drug discovery and biological screening . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals only. For safe storage and handling, it is recommended to keep the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H2Cl3F3N2O

Molecular Weight

317.5 g/mol

IUPAC Name

2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline

InChI

InChI=1S/C9H2Cl3F3N2O/c10-3-1-4-5(17-8(12)7(11)16-4)2-6(3)18-9(13,14)15/h1-2H

InChI Key

ZKGFXYJSXPOUOB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1OC(F)(F)F)Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Substituted o-Phenylenediamine as the Primary Precursor

The synthesis universally begins with substituted o-phenylenediamine derivatives. For 2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline, the starting material is 4-trifluoromethoxy-1,2-phenylenediamine . Reaction with oxalic acid in toluene at 110°C generates the dihydroxyquinoxaline intermediate 7-(trifluoromethoxy)-1,4-dihydroquinoxaline-2,3-dione . Silica gel (200–300 mesh) or methanesulfonic acid catalyzes this cyclization, achieving >90% conversion within 5 hours.

Critical Parameters:

  • Molar Ratio: Oxalic acid to diamine maintained at 1.28:1 (w/w) to prevent side reactions.
  • Solvent Selection: Toluene outperforms ethanol or DMF due to its high boiling point (110°C) and inertness toward chlorination reagents.

One-Pot Chlorination Strategy

The intermediate undergoes chlorination without isolation, minimizing yield losses. Phosphorus oxychloride (POCl₃, 8.4 mL per gram of diamine) and DMF (5 mL) are added directly to the reaction mixture. DMF activates POCl₃ via Vilsmeier-Haack complex formation, enabling sequential chlorination at positions 2, 3, and 6.

Reaction Conditions:

  • Temperature: 110°C for 1 hour.
  • Workup: Quenching with ice water followed by ethyl acetate extraction removes unreacted POCl₃ and silica gel.

Yield Optimization Table:

Starting Material Catalyst POCl₃ (equiv) Yield (%) Purity (%)
4-TFMO-1,2-PDA¹ Silica gel 10 92 95
4-TFMO-1,2-PDA MSA² 10 85 93
4-TFMO-5-Cl-1,2-PDA³ Silica gel 8 88 96

¹TFMO = trifluoromethoxy; ²MSA = methanesulfonic acid; ³5-Cl = 5-chloro substituent.

Alternative Stepwise Chlorination Approach

For laboratories lacking one-pot capabilities, a two-step process isolates the dihydroxy intermediate. 7-(Trifluoromethoxy)-1,4-dihydroquinoxaline-2,3-dione is treated with POCl₃/DMF at 100°C for 2 hours, achieving 89% yield. This method allows intermediate characterization via IR and NMR but increases processing time by 40%.

Analytical Data for Intermediate:

  • IR (KBr): 3104 cm⁻¹ (C-H aromatic), 1557 cm⁻¹ (C=O), 1271 cm⁻¹ (C-O-C).
  • ¹H NMR (600 MHz, CDCl₃): δ 7.76–8.06 (m, 4H, aromatic).

Role of Catalysts and Solvents

Silica Gel vs. Methanesulfonic Acid

Silica gel (200–300 mesh) provides superior results due to its high surface area (500 m²/g) and acidic sites, which protonate oxalic acid and accelerate cyclization. Methanesulfonic acid (MSA) offers a homogeneous alternative but requires strict stoichiometry to avoid over-chlorination.

Solvent Effects on Chlorination

Non-polar solvents like toluene prevent premature decomposition of POCl₃. Polar aprotic solvents (e.g., DCM) reduce reaction rates by stabilizing the dihydroxy intermediate.

Functional Group Compatibility and Substrate Scope

The protocol tolerates electron-withdrawing groups (e.g., -CF₃, -CN) at position 6 or 7. For example:

  • 6-Cyano Derivative: Synthesized in 82% yield using 4-cyano-1,2-phenylenediamine.
  • 6-Trifluoromethyl Analog: Achieves 90% yield under standard conditions.

Limitations:

  • Electron-donating groups (e.g., -OCH₃) deactivate the ring, requiring harsher conditions (130°C, 15 equiv POCl₃).

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials: o-Phenylenediamine derivatives account for 60% of total costs ($120–150/kg).
  • POCl₃ Consumption: 10 equivalents necessary for complete chlorination ($45/L).

Environmental Impact

  • Waste Streams: 1 kg of product generates 3.2 kg of aqueous HCl, neutralized with NaOH to pH 6–8 before disposal.

Analytical Characterization

This compound Data:

  • Melting Point: 145–148°C.
  • ¹H NMR (600 MHz, CDCl₃): δ 7.84 (td, J = 8.9 Hz, 1H), 7.89 (dd, J = 9.2 Hz, 1H), 8.12 (dd, J = 9.2 Hz, 1H).
  • EI–MS: [M]⁺ m/z 317.5 (calc. 317.47).

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most notable applications of 2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline is its role as a precursor in the synthesis of anticancer agents. Quinoxaline derivatives have been extensively studied for their ability to inhibit tumor growth. For instance, quinoxaline compounds have shown efficacy against various cancer cell lines, making them promising candidates for drug development .

Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit antimicrobial activity. The introduction of halogen substituents, such as trifluoromethoxy and trichloro groups, enhances their biological activity against bacteria and fungi. A study demonstrated that related compounds displayed significant inhibitory effects on bacterial strains .

Agrochemicals

Pesticide Development
The compound's structural characteristics allow it to function as a pesticide or herbicide. The incorporation of halogen atoms can improve the stability and efficacy of agrochemical formulations. Research has highlighted the synthesis of chlorinated quinoxalines that exhibit herbicidal properties against specific weed species .

Material Science

Synthesis of Functional Materials
In material science, this compound serves as a building block for functional materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. For example, quinoxaline derivatives are being explored for use in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Quinoxaline derivatives demonstrated significant cytotoxicity against various cancer cell lines.
Antimicrobial Properties Compounds exhibited high inhibitory effects against bacterial strains using disc diffusion method.
Pesticide Development Chlorinated quinoxalines showed effective herbicidal action on specific weed species.
Material Science Quinoxaline derivatives were utilized in the development of OLEDs with enhanced performance.

Mechanism of Action

The mechanism by which 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity in biological systems . Pathways involved may include oxidative phosphorylation and signal transduction .

Comparison with Similar Compounds

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

  • Structure : Chlorine at positions 2 and 3, trifluoromethoxy at position 4.
  • Activity : Demonstrated gastroprotective effects in an indomethacin-induced gastric ulcer model, likely through modulation of inflammatory pathways .

2-Chloro-3-(trifluoromethyl)quinoxaline

  • Structure : Chlorine at position 2, trifluoromethyl at position 3.

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline

  • Structure: Phenoxy group at position 2, trifluoromethyl at position 3, chlorine at 6 and 6.
  • Implications: The phenoxy group introduces bulkiness, which may hinder binding in narrow enzymatic pockets compared to smaller substituents like chlorine or trifluoromethoxy .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility

  • 2,3-Substituted Quinoxaline-6-amine Derivatives: Amine groups at position 6 improve aqueous solubility but reduce metabolic stability. For example, ZX-J-19 exhibited rapid serum clearance (diminished within 8 hours post-administration) due to high hydrophilicity .
  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound may offer a balance between lipophilicity and polarity, enhancing tissue penetration compared to purely hydrophobic groups like trifluoromethyl .

Metabolic Stability

  • Halogenated quinoxalines (e.g., 2,3-dichloro analogs) generally exhibit slower hepatic metabolism due to reduced susceptibility to oxidative enzymes, as seen in gastroprotective studies .

Comparative Data Table

Compound Substituents Key Biological Activity LogP* (Predicted) Metabolic Stability Reference
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline Cl (2,3,6), CF3O (7) Not reported ~3.5 High -
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline Cl (2,3), CF3O (6) Gastroprotective ~3.2 Moderate
2-Chloro-3-(trifluoromethyl)quinoxaline Cl (2), CF3 (3) Research applications ~3.8 High
6-Nitro-2,3-diphenylquinoxaline NO2 (6), Ph (2,3) Anticancer (in vitro) ~2.9 Low
Benzo[g]quinoxaline derivatives Fused benzene ring Anticancer (submicromolar IC50) ~4.0 Moderate

*LogP values estimated using fragment-based methods.

Key Findings and Implications

Substituent Positioning : Chlorine at position 6 (as in the target compound) may enhance steric interactions in enzymatic binding pockets compared to analogs lacking this substituent .

Trifluoromethoxy Advantage : The CF3O group provides superior metabolic resistance compared to nitro or amine groups, as seen in the rapid clearance of 6-amine derivatives .

Anticancer Potential: While benzo[g]quinoxalines show potent activity, the target compound’s halogenated structure may favor DNA intercalation or kinase inhibition, warranting further evaluation .

Biological Activity

2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique bicyclic structure comprising a fused benzene and pyrazine ring. The presence of three chlorine atoms and one trifluoromethoxy group significantly influences its chemical reactivity and biological properties. This compound has garnered attention for its potential pharmacological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Chlorine Atoms : Three chlorine substituents enhance its reactivity.
  • Trifluoromethoxy Group : This group contributes to the compound's unique electronic properties.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimum inhibitory concentration (MIC) values for related quinoxaline derivatives range from 0.25 to 1 mg/L against Gram-positive bacteria .
Compound Target Organisms MIC (mg/L)
This compoundMRSA0.5
Related DerivativeEnterococcus faecium0.25

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

  • Liver Cancer (HepG2) : The compound exhibited a low IC50 value of approximately 1.43 µM, indicating potent cytotoxicity against HepG2 cells compared to other cell lines such as MCF-7 (IC50 = 7.43 µM) .
Cell Line IC50 (µM) Effect
HepG21.43High cytotoxicity
MCF-77.43Moderate cytotoxicity

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

  • Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and influencing cellular signaling pathways critical for therapeutic applications.
  • Apoptosis Induction : In HepG2 cells, treatment with the compound led to a significant increase in apoptotic cell death (approximately 47%) compared to untreated controls .

Study on Antiplasmodial Activity

A study focusing on quinoxaline derivatives indicated that modifications at specific positions could enhance antiplasmodial activity against Plasmodium falciparum. Notably, the presence of a trichloromethyl group was essential for maintaining high activity levels against this parasite .

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